9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate
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Overview
Description
9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate is a complex organic compound that features a fluorenylmethyl group, an indole moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate typically involves multiple steps. One common approach is to start with the fluorenylmethyl chloroformate, which reacts with the appropriate indole derivative under basic conditions to form the desired carbamate. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines.
Substitution: Substituted fluorenylmethyl derivatives.
Scientific Research Applications
9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can affect cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-[2,3-dihydroxypropyl]carbamate
- 9H-Fluoren-9-ylmethyl N-[1-hydroxy-2,3-dimethylbutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl N-[pyridin-3-ylmethyl]carbamate
Uniqueness
9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate is unique due to the presence of both the fluorenylmethyl and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30) |
InChI Key |
TYDUDYNHTCJBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |
Origin of Product |
United States |
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